molecular formula C11H12N2O6 B1346812 Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS No. 4093-41-8

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Cat. No.: B1346812
CAS No.: 4093-41-8
M. Wt: 268.22 g/mol
InChI Key: AGSSDWHUSPSVFS-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol . It is characterized by the presence of an acetamido group, a methoxy group, and a nitro group attached to a benzoate ester. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate typically involves the nitration of methyl 4-acetamido-2-methoxybenzoate. The process begins with the acylation of 4-amino-2-methoxybenzoic acid to form 4-acetamido-2-methoxybenzoic acid. This intermediate is then esterified to produce methyl 4-acetamido-2-methoxybenzoate. Finally, nitration of this ester yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Methyl 4-acetamido-2-methoxy-5-aminobenzoate.

    Hydrolysis: 4-acetamido-2-methoxy-5-nitrobenzoic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-acetamido-2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-6(14)12-8-5-10(18-2)7(11(15)19-3)4-9(8)13(16)17/h4-5H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSDWHUSPSVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193937
Record name Methyl 4-(acetylamino)-5-nitro-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-41-8
Record name Methyl 4-acetylamino-2-methoxy-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamido-2-methoxy-5-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(acetylamino)-5-nitro-o-anisate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(acetylamino)-5-nitro-o-anisate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 4-ACETAMIDO-2-METHOXY-5-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To methyl 4-acetamido-2-methoxybenzoate (299 mg, 1.34 mmol) in acetic anhydride (3 ml) stirred under nitrogen at −10° C. was added concentrated nitric acid (0.35 ml) dropwise. After then stirring at 0° C. for 10 min the reaction mixture was partitioned between ethyl acetate (20 ml) and water (20 ml). The aqueous layer was further extracted with ethyl acetate (2×10 ml) and the combined organic extract washed with saturated sodium bicarbonate solution (2×10 ml), brine (2×10 ml), dried (MgSO4) and evaporated to give methyl 4-acetamido-2-methoxy-5-nitrobenzoate (301 mg, 84%) as a dull orange powder.
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

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